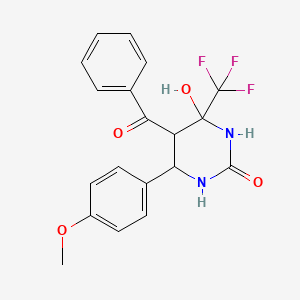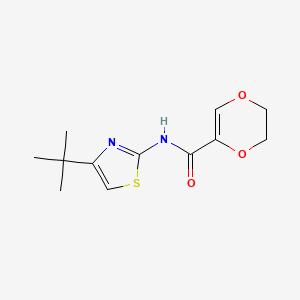![molecular formula C18H18N2O2 B6419771 1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 394225-53-7](/img/structure/B6419771.png)
1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a phenyl group and a methoxyphenyl group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
As a pyrazole derivative, this compound might be expected to undergo reactions typical of other pyrazoles. This could include electrophilic substitution at the aromatic ring or reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a pyrazole derivative like this, we might expect it to exhibit properties typical of aromatic compounds. It would likely be a solid at room temperature, with a melting point and boiling point dependent on the specifics of its structure .Scientific Research Applications
Fluorescence Properties
The compound is part of the 1,3,5-trisubstituted-1H-pyrazoles family, which are known for their excellent fluorescence properties . These compounds can change color from orange-red to cyan in different solvents when an electron-withdrawing group is attached . This makes them useful in the development of photoluminescent and photorefractive materials .
Metal Ion Detection
The compound has been used as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection . This application is crucial in environmental monitoring and biochemistry where specific metal ion detection is required.
Medical Applications
Pyrazoline derivatives, which include this compound, have been used in various medical applications. They have been found in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic drugs . They also show good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory treatments .
Textile Industry
Triarylpyrazoline compounds, including this one, have been used as fluorescent whitening agents in the textile industry . This application enhances the appearance of fabrics, making them look brighter and fresher.
High-Tech Applications
In recent years, the compound’s applications in high-tech fields have developed by leaps and bounds . As laser dyes and fluorescent probes, they are becoming increasingly important in these industries .
Organic Synthesis
The compound is part of the 1,3,5-trisubstituted-1H-pyrazoles family, which can be synthesized via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method of synthesis has simple operation, metal-free catalysis, and acid or base free catalysis .
Battery Materials
The compound F0731-0035, also known as 4-Fluoro-1,3-dioxolan-2-one, is used in the field of battery materials . It’s particularly relevant in the development of lithium-ion batteries .
Electronic Materials
F0731-0035 is also used in the field of electronic materials . Its properties make it suitable for use in various electronic devices and systems .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-17(15-10-6-7-11-18(15)22-2)12-16(19-20)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKSZKWYHPRTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2-chlorophenyl)methyl]-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419695.png)
![8-[3-(2-ethoxyethoxy)phenyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419703.png)
![2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-3-methylbutanoic acid](/img/structure/B6419705.png)

![1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B6419721.png)
![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419724.png)
![1-(4-benzoylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6419748.png)
![13-[(3-ethoxypropyl)amino]-11-methyl-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419754.png)
![2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6419766.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6419781.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B6419784.png)
![2-{8-[benzyl(propan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419785.png)
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6419793.png)
